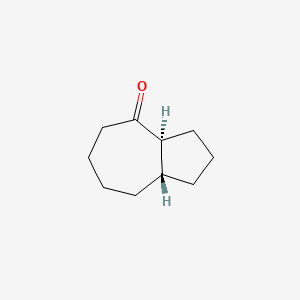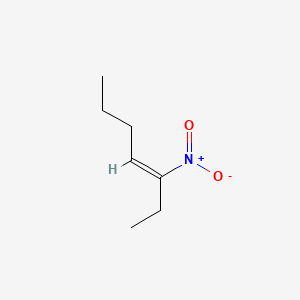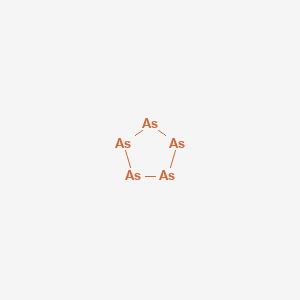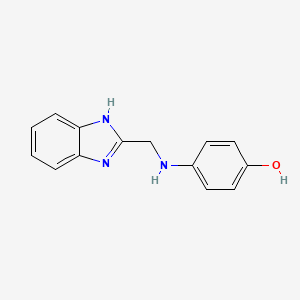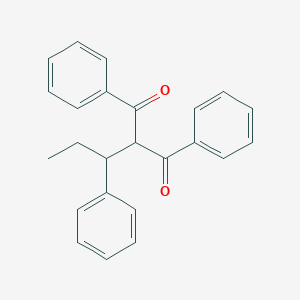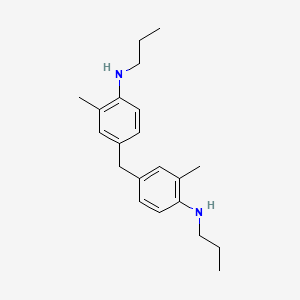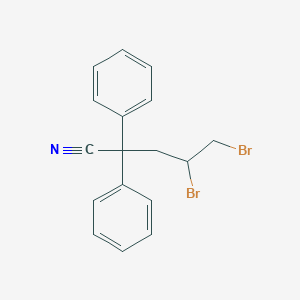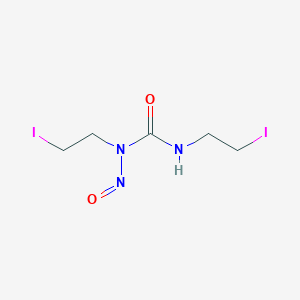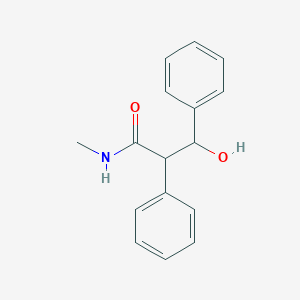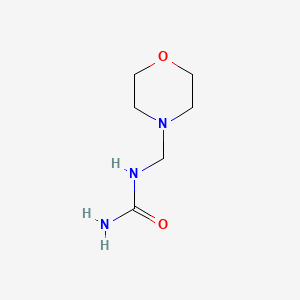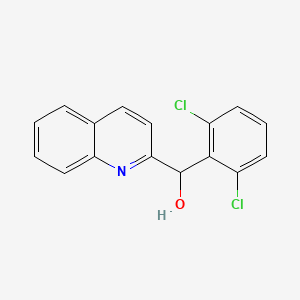
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinoline ring attached to a methanol group, which is further substituted with a 2,6-dichlorophenyl group. The presence of both the quinoline and dichlorophenyl moieties contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the addition of the methanol group to the quinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while substitution reactions can introduce various functional groups into the 2,6-dichlorophenyl moiety.
Scientific Research Applications
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but differs in the presence of an acetic acid moiety instead of the quinoline ring.
2,6-Dichlorophenyl-cyanoxime: Contains the 2,6-dichlorophenyl group and an oxime functional group, showing different reactivity and applications.
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains the 2,6-dichlorophenyl group.
Uniqueness: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol is unique due to the combination of the quinoline ring and the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
5467-95-8 |
|---|---|
Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-quinolin-2-ylmethanol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-5-3-6-12(18)15(11)16(20)14-9-8-10-4-1-2-7-13(10)19-14/h1-9,16,20H |
InChI Key |
XTVVYQXYQDRVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


